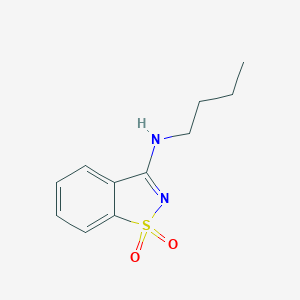![molecular formula C11H10N4 B183014 {[4-(Dimethylamino)phenyl]imino}propanedinitrile CAS No. 91091-11-1](/img/structure/B183014.png)
{[4-(Dimethylamino)phenyl]imino}propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(Dimethylamino)phenyl]imino}propanedinitrile, commonly known as DMAPN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAPN is a nitrile-based compound that consists of a phenyl group, a dimethylamino group, and two nitrile groups.
Wissenschaftliche Forschungsanwendungen
DMAPN has been studied extensively for its potential applications in various fields of science. One of the primary areas of research is in the development of new drugs. DMAPN has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, DMAPN has been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of DMAPN is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. Specifically, DMAPN has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules in the body. By inhibiting COX-2, DMAPN may help to reduce inflammation and pain.
Biochemische Und Physiologische Effekte
DMAPN has been shown to have several biochemical and physiological effects in the body. In animal studies, DMAPN has been shown to reduce inflammation and pain. Additionally, DMAPN has been shown to have anti-tumor effects in certain types of cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of DMAPN.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of DMAPN is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. Additionally, DMAPN has been shown to have several potential applications in various fields of science. However, one of the limitations of DMAPN is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on DMAPN. One area of research is in the development of new pain medications. DMAPN has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, DMAPN has been studied for its potential use in cancer treatment, and more research is needed to fully understand its anti-tumor effects. Finally, DMAPN may have applications in other areas of science, such as materials science and catalysis, and more research is needed to explore these potential applications.
Conclusion
In conclusion, DMAPN is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of DMAPN is relatively simple, and it has been shown to have anti-inflammatory, analgesic, and anti-tumor properties. While there are limitations to its use in certain experiments, DMAPN has several potential future directions for research, including the development of new pain medications and cancer treatments.
Synthesemethoden
The synthesis of DMAPN involves the reaction of 4-(dimethylamino)benzaldehyde with malononitrile in the presence of a base catalyst. The reaction results in the formation of DMAPN as a yellow crystalline solid with a melting point of 137-139°C. The synthesis of DMAPN is relatively simple and can be carried out in a laboratory setting.
Eigenschaften
CAS-Nummer |
91091-11-1 |
|---|---|
Produktname |
{[4-(Dimethylamino)phenyl]imino}propanedinitrile |
Molekularformel |
C11H10N4 |
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
2-[4-(dimethylamino)phenyl]iminopropanedinitrile |
InChI |
InChI=1S/C11H10N4/c1-15(2)11-5-3-9(4-6-11)14-10(7-12)8-13/h3-6H,1-2H3 |
InChI-Schlüssel |
CGFUEZZMAIIESZ-UHFFFAOYSA-N |
SMILES |
CN(C)C1=CC=C(C=C1)N=C(C#N)C#N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=C(C#N)C#N |
Andere CAS-Nummern |
91091-11-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



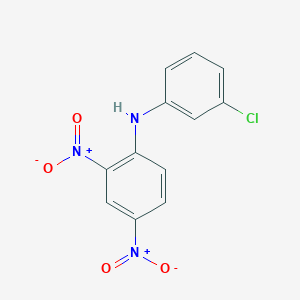
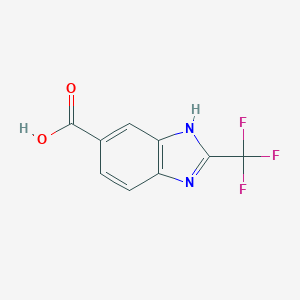
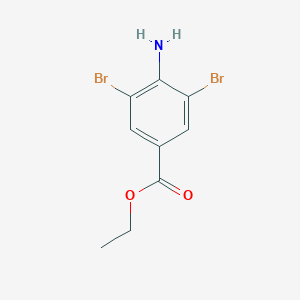

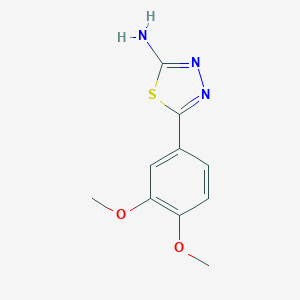
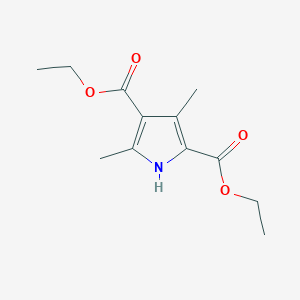
![2-Oxa-7-azaspiro[4.5]decane](/img/structure/B182942.png)
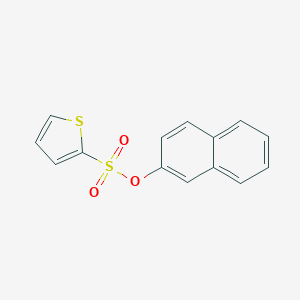
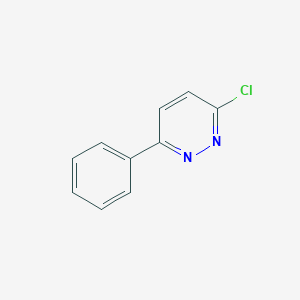
![(2S)-2-[[(2S)-6-amino-2-(phenylmethoxycarbonylamino)hexanoyl]amino]-4-methylpentanoic acid](/img/structure/B182947.png)
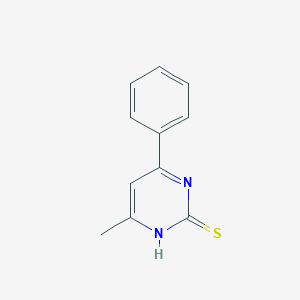
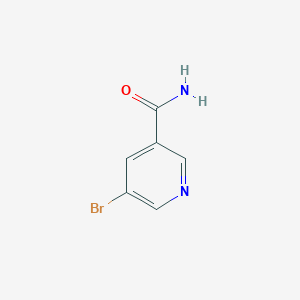
![(3E,6Z)-3,6-bis[[4-(dimethylamino)phenyl]methylidene]piperazine-2,5-dione](/img/structure/B182953.png)
